molecular formula C11H13IN2 B1214967 1-Methyl-4-amino-2-methylquinolinium CAS No. 70490-85-6

1-Methyl-4-amino-2-methylquinolinium

Cat. No.: B1214967
CAS No.: 70490-85-6
M. Wt: 300.14 g/mol
InChI Key: NIIAVLFMTBTSNH-UHFFFAOYSA-N
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Description

1-Methyl-4-amino-2-methylquinolinium, also known as this compound, is a useful research compound. Its molecular formula is C11H13IN2 and its molecular weight is 300.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Nicotinamide N-methyltransferase Inhibition

1-Methyl-4-amino-2-methylquinolinium has been identified as a potent inhibitor of NNMT, an enzyme involved in the metabolism of nicotinamide and other xenobiotics. The inhibition of NNMT is clinically relevant as it plays a role in several chronic diseases, including obesity and diabetes. The compound's pharmacokinetic properties have been studied, demonstrating significant plasma exposure and good oral bioavailability, making it a candidate for further drug development .

Table 1: Pharmacokinetic Properties of this compound

ParameterValue
Mean Maximum Plasma Concentration (ng/mL)2252
Area Under Curve (h.ng/mL)3708 (IV), 14431 (Oral)
Terminal Elimination Half-life (h)3.80 (IV), 6.90 (Oral)
Oral Bioavailability (%)38.4

Antimalarial Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, in the fight against malaria. The structure-activity relationship (SAR) studies have shown that modifications to the quinoline structure can enhance antiplasmodial activity against resistant strains of Plasmodium falciparum. Compounds similar to this compound have demonstrated low nanomolar activity against these parasites, indicating their potential as therapeutic agents .

Table 2: Antimalarial Activity of Quinoline Derivatives

CompoundIC50 (nM)Resistance IndexSelectivity Index
UCF501<50<1>200
This compoundTBDTBDTBD

Dye Compositions

Beyond its pharmacological applications, this compound has been explored for use in dye compositions. It is particularly noted for its ability to dye keratin fibers such as human hair without the adverse effects associated with traditional oxidation dyes. This application leverages the compound's chemical properties to achieve vibrant colors with good fastness while minimizing damage to the fibers .

Case Studies and Research Findings

Case Study: Pharmacokinetic Evaluation

A study focused on developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying this compound in biological samples highlighted its pharmacokinetic profile. The study confirmed the compound's stability under various conditions and established a reliable method for assessing its bioavailability and metabolic behavior in vivo .

Case Study: Antimalarial Efficacy

In another investigation, a series of analogs based on quinoline structures were synthesized and evaluated for their antimalarial activity. The findings indicated that specific modifications could significantly enhance efficacy against drug-resistant strains of malaria, showcasing the importance of structural optimization in drug development .

Properties

CAS No.

70490-85-6

Molecular Formula

C11H13IN2

Molecular Weight

300.14 g/mol

IUPAC Name

1,2-dimethylquinolin-1-ium-4-amine;iodide

InChI

InChI=1S/C11H12N2.HI/c1-8-7-10(12)9-5-3-4-6-11(9)13(8)2;/h3-7,12H,1-2H3;1H

InChI Key

NIIAVLFMTBTSNH-UHFFFAOYSA-N

SMILES

CC1=[N+](C2=CC=CC=C2C(=C1)N)C.[I-]

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C(=C1)N)C.[I-]

Synonyms

1-MAQ
1-methyl-4-amino-2-methylquinolinium
MAQ iodide

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.